molecular formula C10H21O5P B1296290 Triethyl 4-phosphonobutyrate CAS No. 2327-69-7

Triethyl 4-phosphonobutyrate

Cat. No.: B1296290
CAS No.: 2327-69-7
M. Wt: 252.24 g/mol
InChI Key: FYESTJSRASJZOY-UHFFFAOYSA-N
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Description

Triethyl 4-phosphonobutyrate is a chemical compound with the molecular formula C10H21O5P. It is also known by other names such as ethyl 4-(diethoxyphosphoryl)butanoate. This compound is a clear, colorless liquid with a refractive index of 1.4350-1.4400 at 20°C and a boiling point of 117-119°C at 0.4 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 4-phosphonobutyrate can be synthesized through the reaction of diethyl phosphite with ethyl 4-bromobutyrate under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-phosphonobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 4-phosphonobutyrate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with specific molecular targets.

Properties

IUPAC Name

ethyl 4-diethoxyphosphorylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYESTJSRASJZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299942
Record name Ethyl 4-(diethoxyphosphoryl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-69-7
Record name 2327-69-7
Source DTP/NCI
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Record name Ethyl 4-(diethoxyphosphoryl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2327-69-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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